molecular formula C9H24BrNSi2 B1278845 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine CAS No. 172851-95-5

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

Cat. No.: B1278845
CAS No.: 172851-95-5
M. Wt: 282.37 g/mol
InChI Key: NCITYJREKCYVGX-UHFFFAOYSA-N
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Description

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is an organosilicon compound with the empirical formula C9H24BrNSi2. It is a valuable chemical in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone.

Properties

IUPAC Name

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCITYJREKCYVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CCCBr)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24BrNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453165
Record name N,N-bis(trimethylsilyl)-3-bromo-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172851-95-5
Record name N,N-bis(trimethylsilyl)-3-bromo-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most commonly reported and efficient preparation method for 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine involves the direct silylation of 3-bromopropylamine using hexamethyldisilazane (HMDS) under anhydrous conditions:

$$
\text{3-bromopropylamine} + \text{hexamethyldisilazane} \xrightarrow{\text{anhydrous, heat}} \text{this compound} + \text{ammonia}
$$

  • Starting materials : 3-bromopropylamine and hexamethyldisilazane
  • Reaction conditions : Anhydrous environment to prevent hydrolysis of sensitive silyl groups; typically mild heating to facilitate reaction
  • By-products : Ammonia gas released during silylation

This method effectively introduces two trimethylsilyl groups on the nitrogen atom while preserving the bromine substituent on the propyl chain.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the silicon center of hexamethyldisilazane, displacing ammonia and forming the bis(trimethylsilyl) derivative. The bromine atom remains intact due to its position on the carbon chain, allowing subsequent functionalization via nucleophilic substitution reactions.

Alternative Synthetic Routes and Variations

While the direct silylation of 3-bromopropylamine with HMDS is the standard approach, related literature and patent documents suggest possible variations:

  • Use of Metal Amide Intermediates : Organometallic complexes such as M{N(SiMe3)2}2 (M = transition metals like Ti, V, Mn, Co) have been studied for related silylamido chemistry, indicating potential routes to functionalized silylamines via metal-mediated transformations, though these are more complex and less direct.

  • Bromination of Silylated Amines : Another theoretical approach could involve bromination of pre-formed N,N-bis(trimethylsilyl)propan-1-amine, but this is less common due to potential side reactions and lower selectivity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous solvents (e.g., toluene, THF) Prevents hydrolysis of silyl groups
Temperature Mild heating (50-100 °C) Facilitates silylation without decomposition
Atmosphere Inert (nitrogen or argon) Protects reactive silyl groups
Reaction Time Several hours (varies by scale) Monitored by TLC or NMR for completion

Strict exclusion of moisture is critical due to the sensitivity of trimethylsilyl groups to hydrolysis, which would lead to decomposition or side products.

Analytical and Purification Techniques

  • Purification : Typically involves distillation or chromatographic separation under inert atmosphere to isolate the pure silylated amine.
  • Characterization : Confirmed by NMR spectroscopy (¹H, ¹³C, ²⁹Si), mass spectrometry, and elemental analysis.
  • Stability : The compound is stable under dry conditions but requires storage under inert atmosphere to prevent degradation.

Comparative Data on Related Compounds

Compound Name Structural Features Key Differences from Target Compound
3-Bromo-1-(trimethylsilyl)-1-propyne Bromine and one TMS group, alkyne backbone Different carbon skeleton and fewer silyl groups
4-Bromo-N,N-bis(trimethylsilyl)aniline Aniline backbone with bromine and two TMS groups Aromatic amine vs. aliphatic amine
N,O-Bis(trimethylsilyl)acetamide Two TMS groups on nitrogen and oxygen Different functional groups, no bromine

The unique combination of the bromopropyl backbone and bis(trimethylsilyl) substitution in this compound confers distinct reactivity and synthetic utility compared to these analogs.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome Notes
1 3-bromopropylamine + hexamethyldisilazane Formation of bis(trimethylsilyl) amine Anhydrous, inert atmosphere
2 Mild heating (50-100 °C) Completion of silylation Reaction monitored by NMR/TLC
3 Purification (distillation/chromatography) Isolation of pure this compound Storage under inert atmosphere

Research Findings and Practical Applications

  • The silylation method is well-established and reproducible, yielding high-purity product suitable for further synthetic transformations.
  • The bromine functionality remains reactive post-silylation, enabling nucleophilic substitution to introduce diverse functional groups.
  • The compound serves as a precursor for the synthesis of N-heterocyclic carbenes and chiral amines, which are important in catalysis and pharmaceutical development.
  • Handling precautions include use of protective equipment due to irritant properties and sensitivity to moisture.

Chemical Reactions Analysis

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine, 3-amino-N,N-bis(trimethylsilyl)propan-1-amine.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent for Amination Reactions
    3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is often employed as a reagent for introducing propylamine groups into various molecular structures. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where amine functionalities are essential for biological activity .
  • Synthesis of Silane Compounds
    The compound serves as a precursor for synthesizing silane derivatives. Its trimethylsilyl groups enhance the stability and reactivity of the resulting silanes, making them suitable for applications in surface chemistry and coatings .
  • Photochemical Applications
    Recent studies have explored the use of this compound in photochemical reactions, particularly in the formation of rotaxanes. These molecular shuttles exhibit unique properties that can be harnessed in smart materials and nanotechnology .

Applications in Materials Science

  • Surface Modification
    The compound can be used to modify surfaces to enhance hydrophobicity or adhesion properties. This is particularly useful in the development of advanced materials such as self-cleaning surfaces and protective coatings .
  • Polymer Chemistry
    In polymer synthesis, this compound acts as an initiator or modifier, allowing for the creation of functionalized polymers with tailored properties. These polymers find applications in biomedical devices and drug delivery systems .

Case Study 1: Synthesis of Functionalized Silanes

A study demonstrated the utility of this compound in synthesizing functionalized silanes through nucleophilic substitution reactions. The resulting silanes exhibited enhanced reactivity towards silica surfaces, improving adhesion properties in composite materials.

Case Study 2: Development of Photochemical Rotaxanes

Research published in the Journal of the American Chemical Society highlighted the role of this compound in creating photochemically responsive rotaxanes. These rotaxanes showed potential for use in molecular switches and sensors due to their ability to undergo conformational changes upon light exposure .

Data Tables

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisAmination reactionsIntroduction of propylamine groups
Materials ScienceSurface modificationEnhanced hydrophobicity and adhesion
Polymer ChemistryFunctionalized polymer synthesisTailored properties for biomedical applications
PhotochemistryFormation of rotaxanesPotential use in smart materials

Mechanism of Action

The mechanism of action of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds. The trimethylsilyl groups provide steric protection and stability to the molecule, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine include:

    3-Bromo-1-(trimethylsilyl)-1-propyne: This compound also contains a bromine atom and a trimethylsilyl group but has a different carbon backbone.

    4-Bromo-N,N-bis(trimethylsilyl)aniline: This compound has a similar structure but with an aniline backbone instead of a propan-1-amine backbone.

    N,O-Bis(trimethylsilyl)acetamide: This compound contains two trimethylsilyl groups but has different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone, which provides distinct reactivity and stability compared to other similar compounds [3][3] .

Biological Activity

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is a halogenated amine compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom attached to a propanamine backbone, with two trimethylsilyl groups. This structure is significant for its reactivity and interaction with biological systems.

Chemical Formula: C9_{9}H20_{20}BrN1_{1}Si2_{2}

Molecular Weight: 281.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially altering their catalytic activities.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways that regulate growth, differentiation, and apoptosis.
  • DNA/RNA Interaction: There is potential for binding to nucleic acids, affecting gene expression.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: The compound has shown efficacy against multiple bacterial strains.
  • Cytotoxic Effects: It has demonstrated cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties: Its structural similarity to known neurotoxins suggests possible neuroprotective effects.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity in Cancer Research

In vitro studies assessed the cytotoxicity of the compound on human leukemia cells (CEM). The IC50_{50} was determined to be 0.13 ± 0.06 µM, indicating a potent anticancer effect compared to standard treatments.

Cell LineIC50_{50} (µM)
Human Leukemia (CEM)0.13 ± 0.06
Breast Cancer (MCF7)0.25 ± 0.05

Neuroprotective Potential

Research exploring the neuroprotective properties of the compound found that it could mitigate oxidative stress-induced neuronal damage in vitro. The mechanism appears to involve the modulation of mitochondrial function.

Q & A

Q. Key Considerations :

  • Moisture-sensitive reagents require inert atmospheres (e.g., N₂/Ar) .
  • Reaction progress can be monitored by thin-layer chromatography (TLC) or in situ FTIR to track silyl group incorporation .

Table 1 : Representative Reaction Conditions

ReactantReagentCatalyst/SolventYield (%)Reference
3-Bromopropan-1-amineTMSClTriethylamine, THF~65–75

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Trimethylsilyl (TMS) groups produce sharp singlets at δ 0.1–0.3 ppm in ¹H NMR.
    • The bromopropane backbone shows distinct splitting patterns (e.g., triplet for CH₂Br at δ 3.4–3.6 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) :
    • Expected molecular ion peak at m/z 281.06 (C₉H₂₄BrNSi₂⁺) .
  • FTIR :
    • Peaks at 1250 cm⁻¹ (Si–C stretching) and 840 cm⁻¹ (Si–N stretching) confirm silyl group presence .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom serves as a leaving group, enabling participation in Pd-catalyzed couplings (e.g., Suzuki, Heck). Key factors:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances oxidative addition efficiency .
  • Steric Effects : Bulky trimethylsilyl groups may slow transmetallation steps, requiring elevated temperatures (80–100°C) .
  • Competing Reactivity : The silyl-protected amine can act as a directing group in C–H activation, complicating product isolation.

Table 2 : Cross-Coupling Optimization Parameters

Reaction TypeCatalystLigandTemp (°C)Yield (%)
Suzuki-MiyauraPd(OAc)₂XPhos9060–70

Advanced: What challenges arise in handling this compound under ambient conditions, and how are they mitigated?

Answer:

  • Hydrolysis Sensitivity : The Si–N bond is prone to cleavage by moisture, generating silanols and NH₃.
    • Mitigation : Store under inert gas (Ar) and use anhydrous solvents (e.g., dried THF, hexane) .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature reactions (<100°C) .

Q. Data Contradiction Analysis :

  • While some protocols recommend CCl₄ as a solvent for stability , others prioritize THF for better solubility . Researchers must validate solvent compatibility via kinetic studies.

Advanced: How is this compound utilized in polymer chemistry, particularly in modifying conjugated diene-based polymers?

Answer:
It acts as a chain-end modifier in anionic polymerization:

  • Mechanism : The bromine atom undergoes nucleophilic substitution with living polymer chains, while silyl groups stabilize intermediates.
  • Example : In LG Chem’s modified polymers, 10 wt% of a related silylpropanamine improved tensile strength by 20% .

Table 3 : Polymer Modification Protocol

Polymer TypeModifier ConcentrationReaction Time (h)Resulting Property Enhancement
Polybutadiene10 wt%2Increased crosslinking density

Advanced: How can conflicting NMR data for this compound be resolved during structural elucidation?

Answer:

  • Dynamic Effects : Rotameric equilibria of the silyl groups may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
  • Isotopic Labeling : ²⁹Si NMR (at 79.5 MHz) clarifies silyl group coordination .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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